2-(2-oxopyridin-1(2H)-yl)acetonitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could involve reactions with other chemicals, catalysts used, temperature and pressure conditions, etc .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with other chemicals, its behavior under various conditions, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
- Researchers have designed and synthesized a series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives based on an N-(ethyl benzoate) moiety .
Antiproliferative Activity Against Cancer Cells
Mass Spectrometry Studies
Mechanism of Action
Target of Action
The primary targets of 2-(2-oxopyridin-1(2H)-yl)acetonitrile are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of tumors .
Mode of Action
2-(2-oxopyridin-1(2H)-yl)acetonitrile interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . This inhibition disrupts the signaling pathways associated with these receptors, leading to changes in cell behavior .
Biochemical Pathways
The compound affects the FGFR signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The compound exhibits anti-proliferative activity against certain cancer cell lines . It induces apoptosis (programmed cell death) and inhibits cell proliferation . For instance, it has been shown to increase the apoptosis rate and the S cell accumulation ratio in Caco-2 cells .
Future Directions
properties
IUPAC Name |
2-(2-oxopyridin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDWZOINPDAWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944492 |
Source
|
Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyridin-1(2H)-yl)acetonitrile | |
CAS RN |
218920-79-7 |
Source
|
Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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